molecular formula C30H33FN2O B11506230 1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one

1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11506230
M. Wt: 456.6 g/mol
InChI Key: DJXSTJICRAWNIW-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of butyl, fluorophenyl, and pyrrolidone groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a ketone.

    Introduction of the Butyl and Fluorophenyl Groups: These groups can be introduced via Friedel-Crafts alkylation and halogenation reactions, respectively.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound can modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one

Comparison: Compared to its analogs, 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the fluorophenyl group, which can influence its reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets.

Properties

Molecular Formula

C30H33FN2O

Molecular Weight

456.6 g/mol

IUPAC Name

4-(4-butylanilino)-1-(4-butylphenyl)-2-(4-fluorophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H33FN2O/c1-3-5-7-22-9-17-26(18-10-22)32-28-21-29(24-13-15-25(31)16-14-24)33(30(28)34)27-19-11-23(12-20-27)8-6-4-2/h9-21,29,32H,3-8H2,1-2H3

InChI Key

DJXSTJICRAWNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)F

Origin of Product

United States

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